N-[(4-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-[(4-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core. Key structural elements include:
- Position 8: A morpholine substituent, which enhances solubility and modulates electronic properties.
- Position 2: An acetamide group linked to a 4-chlorobenzyl moiety, contributing to hydrophobic interactions and target binding.
- Position 3: A ketone oxygen, which stabilizes the heterocyclic system through resonance.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O3/c19-14-3-1-13(2-4-14)11-21-15(26)12-25-18(27)24-6-5-20-16(17(24)22-25)23-7-9-28-10-8-23/h1-6H,7-12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWIPHYRAVXJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyrazine Core: The synthesis begins with the preparation of the triazolopyrazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base and a suitable solvent.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction. This step involves reacting the triazolopyrazine intermediate with morpholine in the presence of a suitable catalyst.
Attachment of the Chlorophenyl Group: The final step involves the attachment of the chlorophenyl group to the triazolopyrazine-morpholine intermediate. This can be achieved through a coupling reaction using a chlorophenyl reagent and a suitable coupling agent.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-[(4-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may have applications in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 8
The substituent at position 8 significantly influences physicochemical and biological properties:
*Estimated based on structural similarity to ; †Calculated from molecular formula in .
Key Observations :
- Morpholine vs. Sulfanyl : Morpholine (target compound) offers better aqueous solubility compared to the sulfanyl analog, which may exhibit higher membrane permeability but lower metabolic stability .
- Piperazine Derivatives : Piperazine-containing analogs (e.g., ) show improved binding to targets requiring basic nitrogen interactions, such as kinases or G-protein-coupled receptors.
Modifications in the Acetamide Side Chain
The acetamide group at position 2 is critical for target engagement:
Key Observations :
- The 4-chlorobenzyl group (target compound) balances lipophilicity and target selectivity, whereas bulkier substituents (e.g., PEG chains in PROTACs) enable multifunctional activity .
Biological Activity
N-[(4-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Features
- Chlorophenyl Group : The presence of a 4-chlorophenyl moiety is significant for its biological interactions.
- Morpholine Ring : This cyclic amine enhances the compound's solubility and biological activity.
- Triazole and Pyrazine Moieties : These heterocycles contribute to the compound's pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of triazole have been tested against various pathogens. A study reported that triazole derivatives demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to higher concentrations depending on the specific derivative tested .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been documented extensively. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values lower than those of established anticancer drugs like doxorubicin .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of DNA Synthesis : Many triazole derivatives interfere with nucleic acid synthesis in bacterial cells.
- Apoptosis Induction : In cancer cells, these compounds can trigger programmed cell death through various pathways, including the activation of caspases and the disruption of mitochondrial function.
Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the morpholine ring significantly enhanced activity against both bacterial strains. The most potent derivative had an MIC of 16 µg/mL against S. aureus .
Study 2: Anticancer Properties
In another investigation focused on anticancer activity, a derivative structurally similar to this compound was tested against leukemia cell lines. The study found that this compound induced significant cytotoxicity with an IC50 value of 12 µM after 48 hours of treatment .
Comparative Analysis of Biological Activities
Q & A
Q. What are the key steps in synthesizing N-[(4-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide?
The synthesis typically involves multi-step reactions starting with the formation of the triazolopyrazine core, followed by substitution reactions to introduce the morpholine and 4-chlorophenylmethyl groups. Critical steps include:
- Condensation reactions to assemble the heterocyclic core (e.g., triazolo[4,3-a]pyrazine).
- Nucleophilic substitutions to attach the morpholine moiety at the 8-position of the core.
- Amide coupling to link the 4-chlorophenylmethyl group via an acetamide bridge.
Reaction conditions (e.g., anhydrous solvents, controlled pH, and temperatures between 60–100°C) are crucial to prevent side reactions and ensure high yields (>70%) .
Q. What analytical techniques are used to confirm the compound’s structure and purity?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and molecular connectivity. For example, the morpholine group’s protons appear as a multiplet at δ 3.6–3.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 477.95) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is typically required for biological testing .
Q. What are the primary pharmacological targets of this compound?
The compound’s triazolopyrazine-morpholine scaffold suggests activity against kinases or G-protein-coupled receptors (GPCRs). Preliminary studies on analogs show:
- Kinase inhibition : Targeting PI3K/AKT/mTOR pathways due to structural similarity to known kinase inhibitors .
- Neurological modulation : Morpholine derivatives often interact with serotonin or dopamine receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the synthesis of the triazolopyrazine core?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for condensation steps .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or palladium catalysts for regioselective substitutions .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to minimize decomposition of intermediates .
Controlled experiments with Design of Experiments (DoE) frameworks are recommended to identify critical parameters .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies may arise from:
- Metabolic instability : The compound’s amide bond may hydrolyze in vivo, reducing efficacy. Stability assays (e.g., liver microsome testing) can assess metabolic pathways .
- Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .
- Formulation issues : Poor solubility (common in triazolopyrazines) can limit bioavailability. Co-solvents (e.g., PEG-400) or nanoparticle encapsulation may improve delivery .
Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?
- Molecular docking : Predict binding affinities to kinases (e.g., using AutoDock Vina with PDB: 3L4U for PI3Kγ) .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F on the phenyl ring) with bioactivity using Hammett constants .
- MD simulations : Assess conformational stability of the morpholine-triazolo core in aqueous environments .
Q. How can the compound’s physicochemical properties (e.g., solubility, stability) be systematically evaluated?
- Solubility : Use shake-flask method in PBS (pH 7.4) and logP measurements (predicted logP ~2.5) .
- Stability : Accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- pKa determination : Potentiometric titration to identify ionizable groups (e.g., morpholine N, pKa ~6.5) .
Q. What strategies mitigate toxicity concerns during preclinical development?
- In vitro toxicity screening : HepG2 cell assays for hepatotoxicity and hERG inhibition assays for cardiac risk .
- Metabolite identification : LC-MS/MS to detect reactive intermediates (e.g., epoxide formation) .
- Selectivity optimization : Introduce bulky substituents (e.g., tert-butyl) to reduce off-target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
